

Butyl Butyryllactate: A Promising Solvent for Active Pharmaceutical Ingredients

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Compound of Interest

Compound Name: Butyl butyryllactate

Cat. No.: B1580533

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Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: **Butyl butyryllactate** is emerging as a versatile and promising solvent for a range of applications, including in the pharmaceutical industry.[1] Its properties as a bio-based ester with high solvency and low toxicity make it an attractive alternative to traditional petroleum-based solvents.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of **butyl butyryllactate** as a solvent for active pharmaceutical ingredients (APIs), particularly for poorly soluble drugs. While specific solubility data for APIs in **butyl butyryllactate** is not extensively published, this guide offers the methodologies to conduct such evaluations effectively.

Properties of Butyl Butyryllactate

Butyl butyryllactate is a clear, colorless to pale yellow liquid with a mild, fruity, and sweet aroma.[2] It is a stable compound, miscible with alcohol, oils, and most organic solvents, but only slightly soluble in water.[2][3][4] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	Butyl Butyryllactate	[2]
CAS Number	7492-70-8	[5]
Molecular Formula	C11H20O4	[6]
Molecular Weight	216.27 g/mol	[6]
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	254 - 256 °C	[1]
Density (at 25°C)	0.972 g/cm ³	[7]
Flash Point	>110°C (>230°F)	[4][7]
Solubility	Slightly soluble in water; soluble in organic solvents, oils, and propylene glycol.	[4][6]

Potential Applications in Pharmaceuticals

Butyl butyryllactate's characteristics suggest its utility in various pharmaceutical formulations:

- **Solubilizing Agent:** It can be effective in dissolving APIs that are poorly soluble in water, which is a significant challenge for many new drug candidates.[8][9] Lactate esters, in general, are known to be effective solubilizing agents for APIs.
- **Carrier for Active Ingredients:** It can serve as a carrier in drug formulations, potentially improving the bioavailability of certain medications.[1]
- **Topical Formulations:** Due to its low irritation potential and ability to penetrate the skin, it is suitable for use in topical applications like creams and ointments.
- **Green Alternative:** As a bio-based solvent, it offers a more environmentally friendly option compared to many conventional solvents.[1]

Experimental Protocols

Protocol for Determining API Solubility in Butyl Butyryllactate

This protocol outlines a standard procedure for determining the equilibrium solubility of an API in **butyl butyryllactate**.

Objective: To quantify the maximum concentration of an API that can be dissolved in **butyl butyryllactate** at a specified temperature.

Materials:

- Active Pharmaceutical Ingredient (API) powder
- **Butyl Butyryllactate** (pharmaceutical grade)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of the API powder to a known volume of **butyl butyryllactate** in a series of vials. The exact amount of API should be more than what is expected to dissolve to ensure a saturated solution.

- Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[\[10\]](#)
- Sample Preparation:
 - After equilibration, centrifuge the vials at a high speed to separate the undissolved API.
 - Carefully withdraw a specific volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any remaining solid particles.
- Analysis:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Quantify the API concentration using a validated HPLC or UV-Vis spectrophotometry method.
- Data Recording:
 - Record the solubility in mg/mL or g/L.
 - Repeat the experiment at least in triplicate to ensure reproducibility.

Data Presentation:

The results of the solubility screening should be presented in a clear and organized table.

Active Pharmaceutical Ingredient (API)	Temperature (°C)	Solubility in Butyl Butyryllactate (mg/mL)	Standard Deviation
[Insert API Name]	25	[Insert Value]	[Insert Value]
[Insert API Name]	37	[Insert Value]	[Insert Value]

Protocol for Assessing API Stability in Butyl Butyryllactate Solution

Objective: To evaluate the chemical stability of an API when dissolved in **butyl butyryllactate** over time and under different storage conditions.

Materials:

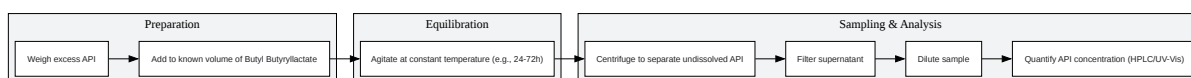
- API-**butyl butyryllactate** solution (prepared as in 3.1)
- Stability chambers (with controlled temperature and humidity)
- HPLC system with a stability-indicating method
- pH meter (for aqueous extractions, if applicable)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the API in **butyl butyryllactate** at a known concentration.
 - Aliquot the solution into several sealed vials.
- Stability Study:
 - Store the vials under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
 - At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

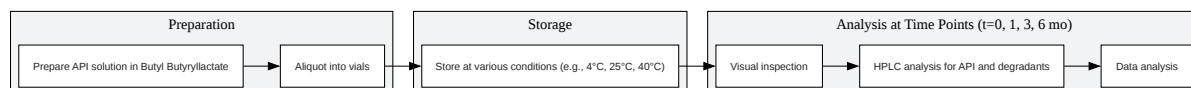
- Analysis:
 - Visually inspect the solution for any changes in color or for the presence of precipitates.
 - Using a validated stability-indicating HPLC method, determine the concentration of the API and quantify any degradation products.
- Data Analysis:
 - Calculate the percentage of the initial API concentration remaining at each time point.
 - Plot the concentration of the API versus time for each storage condition to determine the degradation kinetics.

Visualizations



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Caption: Workflow for API Solubility Determination.



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Caption: Workflow for API Stability Assessment.

Safety and Handling

Butyl butyryllactate is considered to have low toxicity. However, standard laboratory safety practices should always be followed.

- Handling: Avoid contact with skin and eyes.^[11] Use in a well-ventilated area and avoid inhalation of vapors.^[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.
- Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep containers tightly sealed.^{[1][12]}

It is important to consult the material safety data sheet (MSDS) for detailed safety information before use.

Conclusion

Butyl butyryllactate presents a compelling option as a solvent for active pharmaceutical ingredients, especially for those with poor water solubility. Its favorable safety profile and bio-based origin further enhance its appeal. The protocols provided in this document offer a systematic approach for researchers and formulation scientists to evaluate its suitability for specific APIs and to develop stable and effective drug formulations. Further research and publication of specific API solubility data in this solvent will be invaluable to the pharmaceutical community.

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